molecular formula C19H27ClN4O3 B2407605 (3,4-diethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1216740-25-8

(3,4-diethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2407605
CAS No.: 1216740-25-8
M. Wt: 394.9
InChI Key: JZOHAISDZFSKNZ-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including an imidazole ring, a piperazine ring, and a carbonyl group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The piperazine ring is a six-membered ring with two nitrogen atoms. The carbonyl group consists of a carbon atom double-bonded to an oxygen atom.


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The carbonyl group is polar and can participate in hydrogen bonding .


Chemical Reactions Analysis

Imidazole rings can participate in a variety of chemical reactions, including N-alkylation and N-acylation . Piperazine rings can also undergo N-alkylation .

Scientific Research Applications

Antimicrobial Activity

One application of structurally related compounds is in the development of antimicrobial agents. Research by Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives demonstrating variable and modest activity against investigated strains of bacteria and fungi. The study highlights the potential of such compounds in medicinal chemistry research, particularly for their antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Selective Estrogen Receptor Modulators (SERMs)

Another significant application is the development of Selective Estrogen Receptor Modulators (SERMs). A study by Palkowitz et al. (1997) discovered compounds with estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. Such compounds have substantial implications for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Cancer Research

In cancer research, Ghasemi, Sharifi, and Mojarrad (2020) evaluated a series of piperazin-2-one derivatives for their cytotoxic activities on cancer and normal cell lines. This study underscores the potential of piperazine derivatives in developing novel anticancer agents, offering a promising direction for future therapeutic strategies (Ghasemi, Sharifi, & Mojarrad, 2020).

Antifungal Agents

Research on antifungal agents also utilizes compounds with similar structures. Studies on ketoconazole, a compound with an imidazole ring similar to the query compound, have shown potent antifungal activity. Such research contributes to the development of effective treatments for fungal infections (Heeres, Backx, Mostmans, & van Cutsem, 1979).

Drug Development and Molecular Interaction

Investigations into the molecular interactions of cannabinoid receptor antagonists involve structurally related compounds. These studies provide insights into the development of drugs targeting the cannabinoid system for therapeutic applications, highlighting the utility of such compounds in neuroscience research (Shim et al., 2002).

Future Directions

The future directions for this compound would depend on its intended use. If it’s being investigated for use as a drug, future studies could include in vitro and in vivo testing to determine its efficacy and safety .

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3.ClH/c1-4-25-16-7-6-15(14-17(16)26-5-2)18(24)22-10-12-23(13-11-22)19-20-8-9-21(19)3;/h6-9,14H,4-5,10-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOHAISDZFSKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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